4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride
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Overview
Description
4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride, also known as MDQCC, is a synthetic compound that has been widely used in scientific research. MDQCC belongs to the class of quinoline derivatives and has been found to possess various biological activities.
Mechanism of Action
The exact mechanism of action of 4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting the activity of enzymes and interfering with cellular processes. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the level of acetylcholine, which can improve cognitive function. This compound has also been shown to inhibit the activity of tyrosinase, an enzyme that is involved in the synthesis of melanin. This inhibition can be useful in the treatment of hyperpigmentation disorders.
Advantages and Limitations for Lab Experiments
4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of stability. This compound can also be easily modified to generate analogs with improved biological activities. However, this compound has some limitations. It is a highly reactive compound that requires careful handling, and its biological activities are not fully understood.
Future Directions
For the study of 4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride include the development of analogs with improved biological activities, investigation of the mechanism of action, and exploration of its potential use in the treatment of various diseases.
Synthesis Methods
4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride can be synthesized by reacting 4-methylquinoline with phosgene in the presence of a base. The reaction yields this compound as a white solid with a melting point of 72-74°C. The purity of the compound can be confirmed by using spectroscopic techniques such as NMR and IR.
Scientific Research Applications
4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride has been extensively studied for its biological activities. It has been found to possess antitumor, antifungal, and antibacterial properties. This compound has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. Due to its diverse biological activities, this compound has been used as a lead compound for the development of new drugs.
properties
CAS RN |
106969-90-8 |
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Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
4-methyl-3,4-dihydro-2H-quinoline-1-carbonyl chloride |
InChI |
InChI=1S/C11H12ClNO/c1-8-6-7-13(11(12)14)10-5-3-2-4-9(8)10/h2-5,8H,6-7H2,1H3 |
InChI Key |
LYFMXZDGWYSLQQ-UHFFFAOYSA-N |
SMILES |
CC1CCN(C2=CC=CC=C12)C(=O)Cl |
Canonical SMILES |
CC1CCN(C2=CC=CC=C12)C(=O)Cl |
synonyms |
1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro-4-methyl- (9CI) |
Origin of Product |
United States |
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